molecular formula C17H12O3 B446776 3-Phenyl-3-prop-2-ynoxy-2-benzofuran-1-one

3-Phenyl-3-prop-2-ynoxy-2-benzofuran-1-one

Katalognummer: B446776
Molekulargewicht: 264.27g/mol
InChI-Schlüssel: WTMCVCIZJVIOAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-3-prop-2-ynoxy-2-benzofuran-1-one is an organic compound with the molecular formula C17H12O3 It is a derivative of isobenzofuran and features a phenyl group, a prop-2-ynyloxy group, and a lactone ring

Eigenschaften

Molekularformel

C17H12O3

Molekulargewicht

264.27g/mol

IUPAC-Name

3-phenyl-3-prop-2-ynoxy-2-benzofuran-1-one

InChI

InChI=1S/C17H12O3/c1-2-12-19-17(13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(18)20-17/h1,3-11H,12H2

InChI-Schlüssel

WTMCVCIZJVIOAL-UHFFFAOYSA-N

SMILES

C#CCOC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3

Kanonische SMILES

C#CCOC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-prop-2-ynoxy-2-benzofuran-1-one typically involves the reaction of isobenzofuran derivatives with phenylacetylene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the isobenzofuran derivative is reacted with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-3-prop-2-ynoxy-2-benzofuran-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The phenyl and prop-2-ynyloxy groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted isobenzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

3-Phenyl-3-prop-2-ynoxy-2-benzofuran-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and advanced composites.

Wirkmechanismus

The mechanism of action of 3-Phenyl-3-prop-2-ynoxy-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Phenyl-3H-isobenzofuran-1-one: A closely related compound with similar structural features but lacking the prop-2-ynyloxy group.

    3-Phenyl-3-prop-2-ynyloxy-2H-isobenzofuran-1-one: Another derivative with slight structural variations.

Uniqueness

3-Phenyl-3-prop-2-ynoxy-2-benzofuran-1-one is unique due to the presence of both the phenyl and prop-2-ynyloxy groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.